molecular formula C7H10O2 B093565 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- CAS No. 1073-11-6

2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

Cat. No. B093565
CAS RN: 1073-11-6
M. Wt: 126.15 g/mol
InChI Key: QESPSAHXYXIGBG-UHFFFAOYSA-N
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Description

The compound "2(3H)-Furanone, 5-ethenyldihydro-5-methyl-" is a furanone derivative, which is a class of organic compounds characterized by a furan ring bearing a lactone moiety. Furanones are known for their diverse biological activities and potential applications in various fields, including agriculture and medicine. The specific compound is not directly mentioned in the provided papers, but related furanone derivatives are discussed, which can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of furanone derivatives is a topic of interest due to their biological significance. For instance, the synthesis of 3,4,5-trimethyl-2(5H)-furanone, a seed germination inhibitor, is achieved through a two-step process involving nucleophilic addition and reduction, which is described as straightforward and high-yielding . Similarly, the synthesis of 3-methyl-2(5H)-furanone, a common substructure in strigolactones, is accomplished via ring-closing metathesis or acid-catalyzed condensation . These methods highlight the versatility of synthetic approaches to furanone derivatives, which could be applicable to the synthesis of "2(3H)-Furanone, 5-ethenyldihydro-5-methyl-".

Molecular Structure Analysis

The molecular structure of furanone derivatives is crucial for their biological activity. The X-ray single-crystal diffraction study of a 4-halo-5-hydroxyfuran-2(5H)-one derivative provides insights into the structural aspects of these compounds . Additionally, the photoelectron spectra of 2(3H)-furanone and its methyl derivative offer information on the electronic structure, indicating significant π-conjugation within the furanone ring . These studies are essential for understanding the reactivity and interaction of furanone derivatives with biological targets.

Chemical Reactions Analysis

Furanone derivatives undergo various chemical reactions that are important for their functionalization and application. For example, the halolactonization-hydroxylation reaction is used to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones . The dianion of 2-(methylthio)-4-pentenoic acid serves as a reagent for preparing 5-methylene-2(5H)-furanones, demonstrating the potential for diverse chemical transformations . These reactions are indicative of the reactivity patterns of furanone derivatives, which could be extrapolated to "2(3H)-Furanone, 5-ethenyldihydro-5-methyl-".

Physical and Chemical Properties Analysis

The physical and chemical properties of furanone derivatives are influenced by their molecular structure. The synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, which possesses a sweet, maple, caramel odor, illustrates the impact of functional groups on the sensory properties of these compounds . The thermal decomposition of furanones provides insights into their stability and the types of products formed under high-temperature conditions . These properties are essential for the practical application of furanone derivatives in various industries.

Scientific Research Applications

  • Photoelectron Spectroscopy : Xu et al. (1998) recorded He I and He II photoelectron spectra of 2(3H)-furanone and its 5-methyl derivative, revealing significant π-conjugation in the furanones, which is essential for understanding their electronic structure and reactivity (Xu et al., 1998).

  • Thermal Decomposition : Würmel et al. (2015) explored the thermal decomposition reactions of 2(3H) and 2(5H) furanones and their methyl derivatives, providing insights into their stability and behavior under high-temperature conditions (Würmel et al., 2015).

  • Synthesis and Characterization : You (1999) focused on the synthesis and properties of pure 5-methyl-3-ethyl-4,5-dihydro-2(3H)-furanone, contributing to the understanding of its application in food and tobacco industries (You, 1999).

  • Maillard Reaction Study : Ravagli et al. (1999) reinvestigated the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, contributing to the understanding of low molecular weight colored compounds in the Maillard reaction, which is vital in food science (Ravagli et al., 1999).

  • Strigolactones Synthesis : Malik et al. (2010) presented a synthesis method for 3-Methyl-2(5H)-furanone, a common structural unit in natural and synthetic strigolactones, highlighting its significance in agricultural and biological research (Malik et al., 2010).

  • Flavour Compound Synthesis : Tian et al. (2009) synthesized 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, an important flavor compound, providing valuable insights into flavor chemistry and its applications in the food industry (Tian et al., 2009).

  • Conjugate Addition Reactions : Busqué et al. (2004) studied the conjugate addition reactions of thionucleophiles to 2(5H)-furanones, contributing to the understanding of organic synthesis and reaction mechanisms (Busqué et al., 2004).

  • Antiulcer Activity : Felman et al. (1992) synthesized and evaluated the antiulcer activity of novel 5-(2-ethenyl substituted)-3(2H)-furanones, indicating its potential application in pharmaceutical research (Felman et al., 1992).

properties

IUPAC Name

5-ethenyl-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-7(2)5-4-6(8)9-7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESPSAHXYXIGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862523
Record name 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; floral aroma
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.015-1.025 (20°)
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

CAS RN

1073-11-6
Record name Lavender lactone
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Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
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Record name 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Source EPA Chemicals under the TSCA
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Record name 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-5-methyl-5-vinylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-4-METHYL-5-HEXENOIC ACID .GAMMA. LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2GF56OA97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-ketopentanoate (10 mL, 71 mmol) in 100 mL of THF at −78° C. was added dropwise a solution of 1.0 M vinyl magnesium bromide (80 mL, 80 mmol). After completion of the addition, the mixture was stirred for two more hours, the cooling bath was removed and the mixture was gradually warmed to ambient temperature. After the removal of the most of the solvent, the residue was poured to 2N HCl aqueous solution, extracted with ethyl acetate and dried over MgSO4. Purification by lash column chromatography on silica gel with DCM as elute afforded 4.80 grams of 5-methyl-5-vinyl-dihydro-furan-2-one. 1H-NMR (300 MHz, CDCl3) δ (ppm): 5.824-5.917 (dd, 1H); 5.29 (d, 1H); 5.13 (d, 1H); 2.50-2.56 m, (2H); 2.07-2.18 (m, 2H); 1.48 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
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2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Reactant of Route 3
2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Reactant of Route 4
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Reactant of Route 5
2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Reactant of Route 6
2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

Citations

For This Compound
60
Citations
M Sidheswaran, LL Tavlarides - AIChE Meeting, 2008 - folk.ntnu.no
Linalool ozone reactions were conducted in two stainless steel chambers (100L and 54 m3) and the gas and particle phase chemistry have been studied. A preliminary analysis of the …
Number of citations: 1 folk.ntnu.no
M Sidheswaran, LL Tavlarides - 9th International Healthy Buildings …, 2009 - experts.syr.edu
Linalool ozone reactions were conducted in two stainless steel chambers (3.4 and 150ft3) and the gas and particle phase chemistry has been studied. A preliminary analysis of the gas …
Number of citations: 0 experts.syr.edu
YG Mohiuddin, VN Nathar, NA Wagay, NB Gaikwad - 2018 - oaijse.com
The present study was carried out to find the chemical constituents from aerial parts of medicinal important plant Artemisia pallens. The Gas Chromatography-Mass Spectrometric …
Number of citations: 2 www.oaijse.com
هدى جاسم محمد التميمي - 2016‎ - repository.uobabylon.edu.iq
Medicinal plants are potential sources of natural compounds with biological activities and therefore attract the attention of researchers worldwide. The objective of this research was to …
Number of citations: 2 repository.uobabylon.edu.iq
M Buśko, A Gracka, H Jeleń, KS Szablewska… - Metabolites, 2023 - mdpi.com
The grain of 30 winter wheat cultivars differing in terms of their resistance to FHB (Fusarium head blight) was tested. The cultivars were grown in four variants of field trials established in …
Number of citations: 8 www.mdpi.com
G Aronne, M Giovanetti, R Sacchi… - The Scientific World …, 2014 - hindawi.com
Flowers are complex structures devoted to pollinator attraction, through visual as well as chemical signals. As bees collect nectar on flowers to produce honey, some aspects of floral …
Number of citations: 25 www.hindawi.com
Y Jie, T Shi, Z Zhang, Q Yan - Metabolites, 2021 - mdpi.com
Non-aromatic rice is often sold at the price of aromatic rice to increase profits, seriously impairing consumer experience and brand credibility. The assessment of rice varieties origins in …
Number of citations: 8 www.mdpi.com
K Fatima, S Khalid, K Qadeer, H Yasin… - Journal of Hunan …, 2022 - jonuns.com
Several plant-derived compounds are currently successfully employed in cancer treatment. Various studies have demonstrated the anticancer or cytotoxic potential of different extracts …
Number of citations: 2 www.jonuns.com
VS Bastos, TM Uekane, NA Bello… - Journal of food science …, 2019 - Springer
The effects of indigenous fermentation on volatile compound profiles in a Theobroma cacao L, TSH565 clone, resistant to Moniliophtora perniciosa and Phytophthora spp. were …
Number of citations: 27 link.springer.com
N Amaechi, U Okonkwo - Archives of Current Research International, 2017
Number of citations: 3

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